molecular formula C13H12O2 B6324120 5-(3-Hydroxyphenyl)-2-methylphenol CAS No. 1261958-35-3

5-(3-Hydroxyphenyl)-2-methylphenol

Cat. No.: B6324120
CAS No.: 1261958-35-3
M. Wt: 200.23 g/mol
InChI Key: WRPPGZPXXQAPKZ-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxylation of 2-methylphenol (o-cresol) using a suitable oxidizing agent. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate signaling pathways and enzyme activities, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol (o-Cresol): Lacks the additional hydroxyl group.

    3-Hydroxyphenylacetic Acid: Contains a carboxyl group instead of a methyl group.

    4-Hydroxy-3-methylphenol: Hydroxyl group is positioned differently on the benzene ring.

Uniqueness

5-(3-Hydroxyphenyl)-2-methylphenol is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPPGZPXXQAPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628741
Record name 4-Methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-35-3
Record name 4-Methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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